
2,7-二辛基芴
描述
2,7-Dioctylfluorene (2,7-DFO) is a fluorescent compound that has been used in a variety of scientific research applications. It is a member of the fluorene family, which is a group of compounds that are characterized by their fluorescence properties. 2,7-DFO has been used in a variety of applications, including as a fluorescent probe, in imaging, and as a fluorescent dye. In addition, it has been used as a fluorescent marker in biochemical and physiological studies.
科学研究应用
合成工艺及改进
- 合成条件优化:2,7-二硝基-9,9-二辛基芴,源自 2,7-二辛基芴,已使用硝酸盐/硫酸盐作为硝化剂进行合成。研究提供了优化反应条件以提高产率效率 (光善义,2013)。
电子和光学应用
- 光致发光和电导率:聚(2,7-芴)衍生物表现出蓝色发射和高量子产率,使其有望用于蓝光发光器件。一些衍生物在碱性掺杂后表现出电导率,表明在电子注入电极中具有潜力 (M. Ranger、D. Rondeau 和 M. Leclerc,1997)。
- 显色性质:基于芴的共轭聚合物表现出显色性质,这与其柔性主链有关。该性质对于光电应用至关重要 (Pierre Blondin 等,2000)。
聚合物科学和材料工程
- 低聚芴中的分子间相互作用:对各种低聚芴的研究提供了对它们的光学性质和发光聚合物的潜力的见解 (Soujanya Tirapattur 等,2002)。
- 溶液中的聚集体结构:对聚(9,9-二辛基芴-2,7-二亚基)在溶液中的研究揭示了其聚集体结构和聚合物-溶剂相互作用,这对于理解聚合物在不同环境中的行为非常重要 (M. H. Rahman 等,2007)。
太阳能和光伏
- 光伏应用:含有 2-十二烷基苯并三唑和 9,9-二辛基芴的共聚物在太阳能电池中显示出潜力,表现出有效的电子转移和良好的光伏性能 (E. Kaya 等,2012)。
属性
IUPAC Name |
2,7-dioctyl-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42/c1-3-5-7-9-11-13-15-24-17-19-28-26(21-24)23-27-22-25(18-20-29(27)28)16-14-12-10-8-6-4-2/h17-22H,3-16,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZWTNFHJYHQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dioctylfluorene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
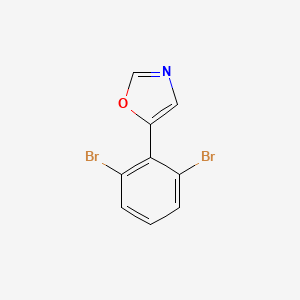
![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
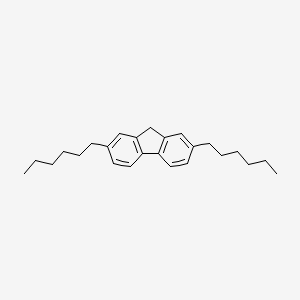
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)

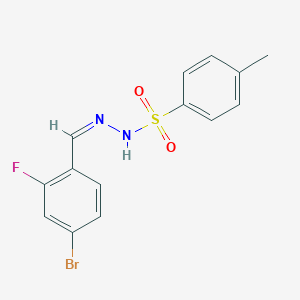
![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)
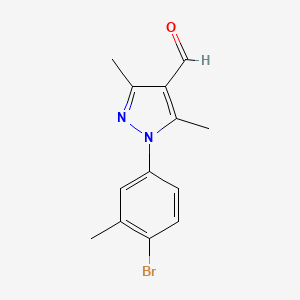
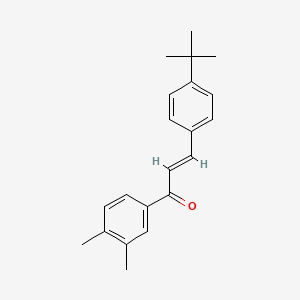

![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)
